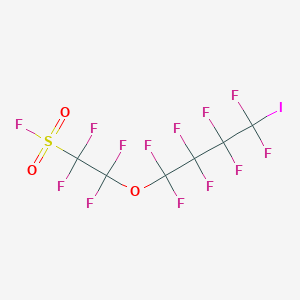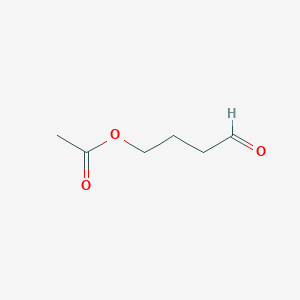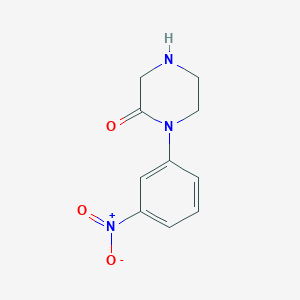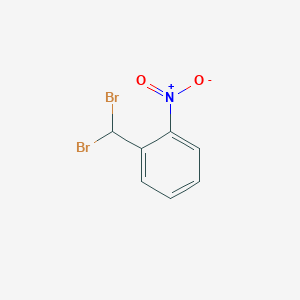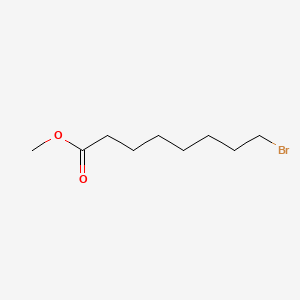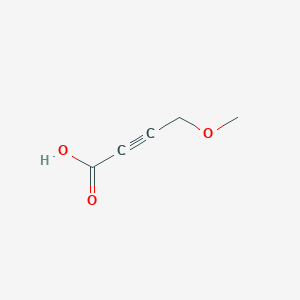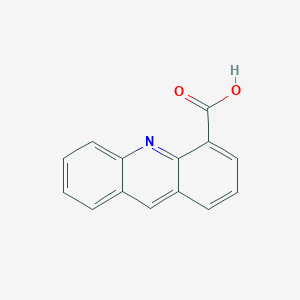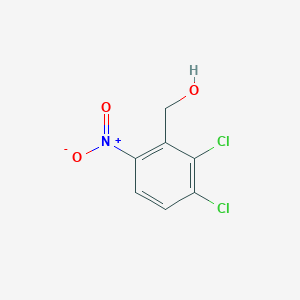
Z-脯氨酰甘氨酰胺
描述
Z-Pro-Gly-NH2: is a tripeptide composed of three amino acids: N-carbobenzoxy-L-proline, glycine, and amide. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals.
科学研究应用
Chemistry: Z-Pro-Gly-NH2 is used as a model compound in peptide synthesis research. It helps in studying the efficiency of different coupling agents and protecting groups.
Biology: In biological research, Z-Pro-Gly-NH2 is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various proteases.
Medicine: Z-Pro-Gly-NH2 has potential therapeutic applications. It can be used in the development of peptide-based drugs and as a lead compound in drug discovery.
Industry: In the pharmaceutical industry, Z-Pro-Gly-NH2 is used in the synthesis of peptide-based drugs. It is also used in the production of peptide-based diagnostic agents.
作用机制
Target of Action
Z-Pro-Gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G protein-coupled receptor that mediates the biological actions of substance P, the most important member of the tachykinin family .
Mode of Action
The interaction of Z-Pro-Gly-NH2 with NK1R initiates and activates signaling pathways involved in various biological processes . Substance P, which shares a common carboxyl-terminal sequence with Z-Pro-Gly-NH2, triggers a variety of effector mechanisms, including protein synthesis and several transcription factors that modulate the expression of genes involved in these processes .
Biochemical Pathways
The activation of NK1R by Z-Pro-Gly-NH2 affects several biochemical pathways. These pathways have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The signaling pathways of the substance P/NK1R system are associated with cancer cell proliferation and development .
Result of Action
The activation of NK1R by Z-Pro-Gly-NH2 can contribute to various cellular and molecular effects. For instance, it has been shown to be involved in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
准备方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-carbobenzoxy group (Z) is used to protect the amino group of proline, and the peptide bond is formed using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Solution-Phase Peptide Synthesis: This method involves the coupling of protected amino acids in solution. The Z group is used to protect the amino group of proline, and the peptide bond is formed using coupling agents like DCC or EDC.
Industrial Production Methods: Industrial production of Z-Pro-Gly-NH2 typically involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. Automated peptide synthesizers are often used to streamline the process.
化学反应分析
Types of Reactions:
Oxidation: Z-Pro-Gly-NH2 can undergo oxidation reactions, particularly at the proline residue.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: Substitution reactions can occur at the Z group, replacing it with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or catalytic hydrogenation (Pd-C, H2) can be used to remove the Z group.
Major Products:
Oxidation: Oxidized derivatives of Z-Pro-Gly-NH2.
Reduction: Reduced derivatives, such as amines.
Substitution: Deprotected peptides or peptides with different functional groups.
相似化合物的比较
Z-Pro-Leu-Gly-NH2: This compound has a similar structure but contains leucine instead of glycine.
Z-Pro-Ala-NH2: This compound contains alanine instead of glycine.
Z-Pro-Val-NH2: This compound contains valine instead of glycine.
Uniqueness: Z-Pro-Gly-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its small size and simplicity make it an ideal model compound for studying peptide synthesis and interactions.
属性
IUPAC Name |
benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPZEVGWUTGLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474548 | |
| Record name | Z-Pro-Gly-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35010-96-9 | |
| Record name | Z-Pro-Gly-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


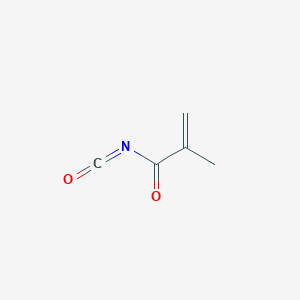
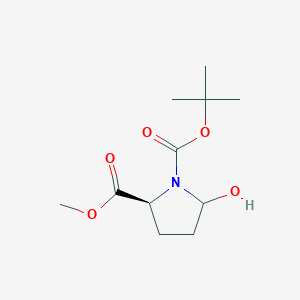
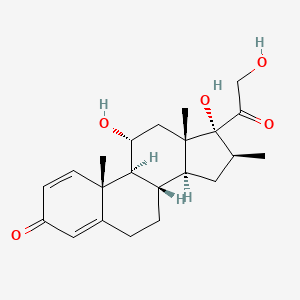

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)
